molecular formula C11H10O3 B176248 Methyl-4-oxo-4-phenyl-2-butenoate CAS No. 14274-07-8

Methyl-4-oxo-4-phenyl-2-butenoate

Cat. No.: B176248
CAS No.: 14274-07-8
M. Wt: 190.19 g/mol
InChI Key: ZNEGOHIZLROWAT-BQYQJAHWSA-N
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Description

Methyl-4-oxo-4-phenyl-2-butenoate is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a methyl ester derivative of 4-oxo-4-phenyl-2-butenoic acid. This compound is known for its conjugated system, which includes a carbonyl group and a phenyl ring, making it an interesting subject for various chemical reactions and applications.

Scientific Research Applications

Methyl-4-oxo-4-phenyl-2-butenoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-4-oxo-4-phenyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of trans-3-benzoylacrylic acid with trimethyl phosphite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and improve yield. The use of continuous flow reactors can also optimize the production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl-4-oxo-4-phenyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-oxo-4-phenyl-2-butenoic acid.

    Reduction: 4-hydroxy-4-phenyl-2-butenoate.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of methyl-4-oxo-4-phenyl-2-butenoate involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction mechanism involves the formation of a six-membered ring through the interaction of the compound with a diene, leading to the formation of a cyclohexene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated system, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

methyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEGOHIZLROWAT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14274-07-8
Record name NSC49218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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